molecular formula C11H14O3 B1586282 3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid CAS No. 23985-59-3

3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid

Cat. No.: B1586282
CAS No.: 23985-59-3
M. Wt: 194.23 g/mol
InChI Key: KTEPFMROLJOJHE-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is categorized under aromatic heterocycles, secondary alcohols, and aliphatic carboxylic acids . This compound is known for its unique structure, which includes a phenyl group attached to a propanoic acid backbone with a hydroxyl group at the third carbon position.

Scientific Research Applications

3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid can be achieved through various methods. One common approach involves the saponification and hydrazinolysis of the corresponding ester . The ester can be transformed into the corresponding trichloroacetimidate or acetate by reacting with trichloroacetonitrile and acetic anhydride, respectively . Additionally, the reaction of the corresponding acid or hydrazide with amines and amino acid esters via DCC and azide coupling methods can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3-oxo-2,2-dimethyl-3-phenylpropanoic acid.

    Reduction: Formation of 3-hydroxy-2,2-dimethyl-3-phenylpropanol.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the proliferation of cancer cells by targeting histone deacetylases (HDACs), leading to the induction of apoptosis . The compound’s hydroxyl and carboxylic acid groups play crucial roles in its binding to target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, along with the phenyl and dimethyl substituents. This combination of functional groups and substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-hydroxy-2,2-dimethyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,10(13)14)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEPFMROLJOJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369355
Record name 3-hydroxy-2,2-dimethyl-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23985-59-3
Record name 3-hydroxy-2,2-dimethyl-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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